molecular formula C9H14Cl2O2 B189162 1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane CAS No. 18341-72-5

1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane

Cat. No. B189162
CAS RN: 18341-72-5
M. Wt: 225.11 g/mol
InChI Key: FPGSNQSYIQVOCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane, also known as DDMP, is a bicyclic compound that has been extensively studied for its potential use in scientific research. DDMP has been found to have a unique mechanism of action, making it a valuable tool for studying various biological processes.

Mechanism Of Action

The mechanism of action of 1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane is based on its ability to activate TRPA1 channels. These channels are found in various types of neurons and are involved in a wide range of physiological processes, including pain sensation, temperature regulation, and the sense of smell. 1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane has been shown to bind to a specific site on the TRPA1 channel, causing a conformational change that leads to channel activation. This activation results in an influx of calcium ions into the neuron, which can trigger various downstream signaling pathways.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane are primarily related to its ability to activate TRPA1 channels. Activation of these channels can lead to various physiological responses, including pain sensation, inflammation, and changes in blood pressure and heart rate. 1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane in lab experiments is its unique mechanism of action. By activating TRPA1 channels, 1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane can provide insights into the role of these channels in various biological processes. 1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane is also relatively easy to synthesize, making it a readily available tool for researchers. However, one limitation of using 1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane is its potential toxicity. 1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain types of experiments.

Future Directions

There are several potential future directions for research involving 1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane. One area of interest is in the development of new therapeutics based on 1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane's ability to activate TRPA1 channels. By targeting these channels, researchers may be able to develop new treatments for pain, inflammation, and other conditions. Another potential direction for research is in the study of 1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane's antioxidant properties. By understanding the mechanisms underlying these properties, researchers may be able to develop new treatments for oxidative stress-related conditions. Finally, further research is needed to fully understand the potential limitations and toxicity of 1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane, as well as its effects on various biological systems.

Synthesis Methods

1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 1,3-cyclohexadiene with chlorine gas to form 1,4-dichlorocyclohexene. This compound is then reacted with methanol and sodium methoxide to form the corresponding methoxy derivative. The final step involves a ring-closing reaction to form the bicyclic compound 1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane.

Scientific Research Applications

1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane has been studied for its potential use in a variety of scientific research applications. One of the most promising applications is in the field of neuroscience, where 1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane has been found to have a unique mechanism of action. 1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane has been shown to activate a specific type of ion channel in neurons, known as the TRPA1 channel. This activation leads to an influx of calcium ions into the neuron, which can trigger various downstream signaling pathways. By studying the effects of 1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane on TRPA1 channels, researchers can gain insights into the role of these channels in various neurological processes.

properties

CAS RN

18341-72-5

Product Name

1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane

Molecular Formula

C9H14Cl2O2

Molecular Weight

225.11 g/mol

IUPAC Name

1,4-dichloro-7,7-dimethoxybicyclo[2.2.1]heptane

InChI

InChI=1S/C9H14Cl2O2/c1-12-9(13-2)7(10)3-4-8(9,11)6-5-7/h3-6H2,1-2H3

InChI Key

FPGSNQSYIQVOCU-UHFFFAOYSA-N

SMILES

COC1(C2(CCC1(CC2)Cl)Cl)OC

Canonical SMILES

COC1(C2(CCC1(CC2)Cl)Cl)OC

Other CAS RN

18341-72-5

Origin of Product

United States

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